![molecular formula C13H19F6N5O B14151289 N,N-diethyl-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N'-(propan-2-yl)-1,3,5-triazine-2,4-diamine CAS No. 736971-97-4](/img/structure/B14151289.png)
N,N-diethyl-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N'-(propan-2-yl)-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N’-(propan-2-yl)-1,3,5-triazine-2,4-diamine is a complex organic compound known for its unique chemical properties and applications. This compound is characterized by the presence of a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms. The hexafluoropropan-2-yl group attached to the triazine ring imparts significant fluorine content, making the compound highly stable and resistant to degradation.
Preparation Methods
The synthesis of N,N-diethyl-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N’-(propan-2-yl)-1,3,5-triazine-2,4-diamine involves several steps. One common method includes the reaction of diethylamine with hexafluoropropylene oxide under controlled conditions. The reaction is typically carried out in an inert solvent such as dichloromethane at low temperatures to prevent unwanted side reactions. The resulting intermediate is then reacted with isopropylamine and cyanuric chloride to form the final product .
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and minimizing human error.
Chemical Reactions Analysis
N,N-diethyl-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N’-(propan-2-yl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the nitrogen atoms, leading to the formation of N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the triazine ring, resulting in the formation of partially or fully reduced triazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorine atoms. Common reagents for these reactions include alkoxides, thiolates, and amines.
Scientific Research Applications
N,N-diethyl-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N’-(propan-2-yl)-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: The compound is used as a fluorinating agent in organic synthesis. Its ability to introduce fluorine atoms into organic molecules makes it valuable in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is used to study the effects of fluorine substitution on the biological activity of various molecules. It helps in understanding the role of fluorine in drug-receptor interactions and enzyme inhibition.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of fluorinated drugs. Fluorine atoms can enhance the metabolic stability and bioavailability of drugs, making them more effective.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-diethyl-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N’-(propan-2-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes and blocking their activity. The presence of fluorine atoms enhances the binding affinity of the compound to its targets, making it a potent inhibitor. Additionally, the compound can disrupt cellular processes by interfering with the function of proteins and nucleic acids .
Comparison with Similar Compounds
N,N-diethyl-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N’-(propan-2-yl)-1,3,5-triazine-2,4-diamine can be compared with other similar compounds, such as:
N,N-diethyl-1,1,2,3,3,3-hexafluoropropylamine: This compound also contains a hexafluoropropyl group but lacks the triazine ring.
N,N-diethyl-1,1,2,3,3,3-hexafluoropropan-1-amine: Similar to the previous compound, this one also lacks the triazine ring but has a different substitution pattern.
The uniqueness of N,N-diethyl-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N’-(propan-2-yl)-1,3,5-triazine-2,4-diamine lies in its combination of a triazine ring and a hexafluoropropyl group, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
736971-97-4 |
|---|---|
Molecular Formula |
C13H19F6N5O |
Molecular Weight |
375.31 g/mol |
IUPAC Name |
2-N,2-N-diethyl-6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-4-N-propan-2-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C13H19F6N5O/c1-5-24(6-2)10-21-9(20-7(3)4)22-11(23-10)25-8(12(14,15)16)13(17,18)19/h7-8H,5-6H2,1-4H3,(H,20,21,22,23) |
InChI Key |
ZNTVJEHDTWIEFE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=N1)NC(C)C)OC(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(4-Bromo-butoxy)-phenyl]-ethanone](/img/structure/B14151221.png)
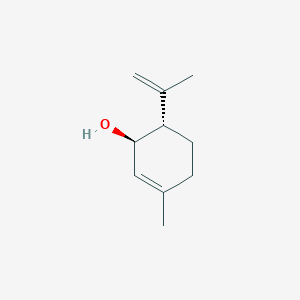
![2-(4-bromophenyl)-N-[1-[(4-methylphenyl)methyl]pyrazol-3-yl]acetamide](/img/structure/B14151235.png)
![tert-Butyl [1-(2,4,6-trimethylphenyl)ethoxy]acetate](/img/structure/B14151236.png)

![1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B14151248.png)
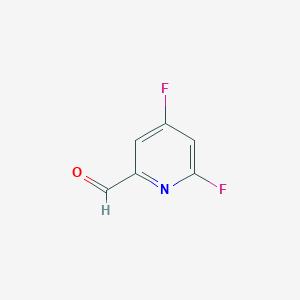

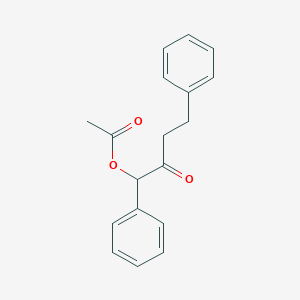

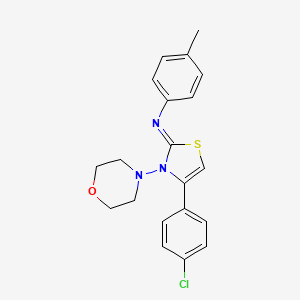
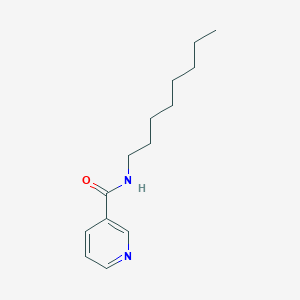
![4-[(Heptadecafluorooctyl)oxy]-4-oxobut-2-enoic acid](/img/structure/B14151292.png)
